molecular formula C22H21ClN2O2 B580579 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride CAS No. 1083065-04-6

7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride

Número de catálogo: B580579
Número CAS: 1083065-04-6
Peso molecular: 380.872
Clave InChI: CSJDPVXYLCCBDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride” is a complex organic molecule. It contains a dibenzoazepinone core, which is a type of tricyclic compound that is often found in pharmaceuticals and other biologically active compounds . The 7-amino and 4-methoxybenzyl functional groups could potentially contribute to its biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the dibenzoazepinone core, followed by the addition of the 7-amino and 4-methoxybenzyl groups. One possible method could involve the intramolecular Friedel-Crafts cyclization of benzyloxycarbonylated biaryl amino acids .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dibenzoazepinone ring system, along with a 7-amino group and a 4-methoxybenzyl group. The stereochemistry of the compound could potentially be important for its biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Relevance

The compound is primarily recognized for its significance in the synthesis of key intermediates in pharmaceutical applications, especially as a building block for γ-secretase inhibitors. For instance, studies have demonstrated methods to synthesize the key intermediate (S)-5-methyl-7-amino-5H,7H-dibenzo[b,d]azepin-6-one of the γ-secretase inhibitor LY411575, indicating its critical role in the development of potential therapeutic agents (Cui Yan, 2010). Additionally, advancements in the synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one have been reported, providing an improved process for creating this compound, which is a building block for γ-secretase inhibitors (Fabienne Hoffmann-Emery et al., 2009).

Role in the Treatment of Vascular Cognitive Impairment

Research has explored the derivatives of this compound for their protective effects against vascular cognitive impairment (VCI). Notably, certain derivatives have shown the ability to increase cerebral blood flow, reduce cognitive impairment, and potentially serve as histone deacetylase inhibitors, suggesting a therapeutic potential in the treatment of VCI (N. Kaur et al., 2019).

Chemical Synthesis and Structural Analysis

The chemical synthesis, structural analysis, and functional properties of various derivatives of 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride and its related compounds have been a significant focus. Studies have detailed the synthesis processes, structural characteristics, and potential applications of these derivatives in different contexts, emphasizing their versatility and importance in chemical and pharmaceutical research (P. Bhatt & Pravin M. Patel, 2005).

Antioxidant and Radical Scavenging Activities

The compound and its derivatives have been studied for their antioxidant properties and radical scavenging activities. These studies provide insights into the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (H. V. Kumar et al., 2009).

Propiedades

IUPAC Name

7-amino-5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2.ClH/c1-26-16-12-10-15(11-13-16)14-24-20-9-5-4-7-18(20)17-6-2-3-8-19(17)21(23)22(24)25;/h2-13,21H,14,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJDPVXYLCCBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C4C(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Aqueous HCl 2N (20.8 mL) was added to a solution of 5-(4-methoxy-benzyl)-5H-dibenzo[b,d]azepine-6,7-dione 7-oxime (8.3 g) in methanol (83.0 mL). Pd/C (10% weight, 540 mg) was added to the reaction mixture and the system was stirred under 10 bar H2 at 50° C. for 2 days. After exchanging H2 for Ar, the reaction mixture was filtered, concentrated under reduced pressure and dried under high vacuum yielding 7-amino-5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one hydrochloride (8.7 g, quant.) as a light yellow powder. This powder was suspended in acetonitrile (43 mL) and stirred 2 hours at room temperature. The precipitate was filtered off, washed with acetonitrile and dried under reduced pressure yielding 7-amino-5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one hydrochloride (8.3 g, 96%) as an off-white powder.
Name
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.